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Compound of Interest

Compound Name: Talbutal

Cat. No.: B1682925

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Talbutal (5-allyl-5-sec-butylbarbituric acid), a short-to-intermediate acting barbiturate. The
guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization
of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. Due to the limited availability of published, peer-reviewed NMR data specifically for
Talbutal, the following data is representative of a 5,5-disubstituted barbituric acid, drawing
parallels from its structural isomer, Butalbital.

1.1. Representative *H NMR Data for Talbutal

The proton NMR spectrum of Talbutal is expected to show distinct signals for the protons of
the sec-butyl and allyl groups, as well as the N-H protons of the barbiturate ring.
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Representative )
) ) ) o Coupling Constant
Proton Assignment Chemical Shift (3, Multiplicity (3, Ha)
, Hz

ppm)
N-H ~8.0-9.0 Singlet (broad) -
CH=CH: (allyl) ~5.7-5.9 Multiplet -
CH=CHz2 (allyl) ~50-5.2 Multiplet -
CH2-CH=CHz2 (allyl) ~26-28 Doublet ~7.0
CH(CHs)(CH2CHs3) _

~20-22 Multiplet -
(sec-butyl)
CH(CHs)(CH2CH5) )

~11-13 Multiplet -
(sec-butyl)
CHs-CH (sec-butyl) ~09-11 Doublet ~7.0
CH(CHs)(CH2CHs3) _

~0.7-0.9 Triplet ~75
(sec-butyl)

1.2. Representative 13C NMR Data for Talbutal

The carbon-13 NMR spectrum provides information on the different carbon environments within
the Talbutal molecule.
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Carbon Assignment Representative Chemical Shift (3, ppm)
C=0 (barbiturate ring) ~170- 185

CH=CHz (allyl) ~130- 135

CH=CHz (allyl) ~115-120

C-5 (quaternary) ~b55-65

CH2-CH=CH: (allyl) ~ 40 - 45

CH(CHs3)(CH2CHs) (sec-butyl) ~30-40

CH(CHs)(CH2CHs) (sec-butyl) ~25-30

CHs-CH (sec-butyl) ~15-20

CH(CHs3)(CH2CHs) (sec-butyl) ~10-15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of Talbutal is characterized by
absorptions corresponding to the N-H and C=0 bonds of the barbiturate ring, as well as the
C=C bond of the allyl group.

Wavenumber (cm~1) Vibrational Mode Functional Group

~ 3200 (broad) N-H stretch Amide (barbiturate ring)

~ 3100 C-H stretch (sp?) Alkene (allyl group)

~ 2970, 2880 C-H stretch (sp?) Alkyl (sec-butyl group)

~ 1700-1750 (strong, multiple ) ] ] ]
bands) C=0 stretch Amide/Ureide (barbiturate ring)
~ 1640 C=C stretch Alkene (allyl group)

~ 1460, 1380 C-H bend Alkyl (sec-butyl group)

~ 920, 990 =C-H bend (out-of-plane) Alkene (allyl group)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. In Electron lonization (EI) mode, barbiturates like Talbutal are known to undergo
significant fragmentation.[1]

m/z Proposed Fragment lon Notes

Molecular ion (M*), often of

224 [C11H16N203]* )
low abundance in EI.
167 [M - CaHo]* Loss of the sec-butyl group.[2]
Likely involves rearrangement
153 [M - CsH7]* and loss from the sec-butyl
and allyl groups.[2]
Fragmentation of the
124 [CsHseN202]* ] ]
barbiturate ring.[2]
Fragment corresponding to the
97 [CeHa3]* sec-butyl and part of the allyl

group.[2]

Experimental Protocols

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Talbutal in approximately 0.6-0.8 mL of a
deuterated solvent (e.g., chloroform-d, DMSO-ds) in a clean, dry NMR tube.

« Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR

spectrometer.
e 'H NMR Acquisition:

o Set the spectral width to cover the range of -2 to 12 ppm.
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o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-
64 scans).

o Set the relaxation delay to at least 1-2 seconds.

e 13C NMR Acquisition:

o Set the spectral width to cover the range of 0 to 200 ppm.

o Use a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR to achieve a good signal-
to-noise ratio.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak as an internal standard.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of Talbutal with approximately 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

e Background Spectrum: Acquire a background spectrum of the empty sample compartment or
a blank KBr pellet to account for atmospheric COz and H20 absorptions.

o Sample Spectrum: Place the Talbutal KBr pellet in the sample holder and acquire the IR
spectrum, typically over the range of 4000 to 400 cm~1.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.
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4.3. Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of Talbutal into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

¢ lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and record their abundance to generate the mass spectrum.

o Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation
pattern to deduce structural information.

Visualizations
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Caption: General workflow for the spectroscopic analysis of a chemical compound like
Talbutal.
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Caption: Proposed mass spectral fragmentation pathway for Talbutal under Electron lonization

(EN).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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